Cas no 4572-56-9 ((2Z,4S,4aS,5aS,6R,12aS)-2-(amino-hydroxy-methylidene)-7-bromo-4-dimethylamino-6,10,11,12a-tetrahydroxy-6-methyl-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione)

4572-56-9 structure
Nome del prodotto:(2Z,4S,4aS,5aS,6R,12aS)-2-(amino-hydroxy-methylidene)-7-bromo-4-dimethylamino-6,10,11,12a-tetrahydroxy-6-methyl-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione
(2Z,4S,4aS,5aS,6R,12aS)-2-(amino-hydroxy-methylidene)-7-bromo-4-dimethylamino-6,10,11,12a-tetrahydroxy-6-methyl-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2Z,4S,4aS,5aS,6R,12aS)-2-(amino-hydroxy-methylidene)-7-bromo-4-dimethylamino-6,10,11,12a-tetrahydroxy-6-methyl-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione
- (2Z,4S,4aS,5aS,6R,12aS)-2-(amino-hydroxy-methylidene)-7-bromo-4-dimethylamino-6,10,11,12a-tetrahydroxy-6-methyl-4,4a,5,5a-tet
- (4S,4aS,5aS,6R,12aR)-7-bromo-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide
- (4S,4aS,5aS,6S,12aS)-7-Bromo-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide
- DTXSID201100388
- 4572-56-9
-
- Inchi: InChI=1S/C22H23BrN2O8/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21/h4-5,7-8,15,26,28-29,32-33H,6H2,1-3H3,(H2,24,31)
- Chiave InChI: GYBYOGBOLCMVCQ-UHFFFAOYSA-N
- Sorrisi: CN(C)C1C2CC3C(=C(O)C2(O)C(=O)C(C(N)=O)=C1O)C(=O)c1c(O)ccc(Br)c1C3(C)O |c:18,t:7|
Proprietà calcolate
- Massa esatta: 522.06379
- Massa monoisotopica: 522.063778
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 33
- Conta legami ruotabili: 2
- Complessità: 1010
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: niente
- Carica superficiale: 0
- Superficie polare topologica: 182
- Conta Tautomer: 132
Proprietà sperimentali
- Densità: 1.84
- Punto di ebollizione: 707.2°C at 760 mmHg
- Punto di infiammabilità: 381.5°C
- Indice di rifrazione: 1.763
- PSA: 181.62
(2Z,4S,4aS,5aS,6R,12aS)-2-(amino-hydroxy-methylidene)-7-bromo-4-dimethylamino-6,10,11,12a-tetrahydroxy-6-methyl-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione Letteratura correlata
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
4572-56-9 ((2Z,4S,4aS,5aS,6R,12aS)-2-(amino-hydroxy-methylidene)-7-bromo-4-dimethylamino-6,10,11,12a-tetrahydroxy-6-methyl-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione) Prodotti correlati
- 2229210-36-8(2-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-ylmorpholine)
- 2138231-71-5(3-(Oxan-3-yl)oxolane-2,5-dione)
- 1374655-64-7(tert-butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate)
- 1110762-81-6(4-Chloro-n-(2-methoxybenzyl)-3-sulfamoylbenzamide)
- 1307146-44-6((2-Chlorophenyl)(4-ethoxyphenyl)methanol)
- 2137993-27-0(1-(2-ethylcyclopropyl)methyl-1H-imidazol-2-amine)
- 2138371-34-1(1-(tert-butoxy)carbonyl-3-(oxolan-2-yl)piperidine-3-carboxylic acid)
- 1697896-27-7(4-Pyrimidinecarboxylic acid, 5-methyl-2-(3-pyridinyl)-)
- 1211746-22-3(N-(cyanomethyl)-4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-N-propylbenzamide)
- 78335-26-9(4-(morpholin-4-yl)-2-(trifluoromethyl)aniline)
Fornitori consigliati
pengshengyue
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
